molecular formula C10H10N2O2S B2563403 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide CAS No. 851176-07-3

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide

Cat. No.: B2563403
CAS No.: 851176-07-3
M. Wt: 222.26
InChI Key: BYSWJUVULRHVHS-UHFFFAOYSA-N
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Description

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound is known for its unique structure, which includes a carbamothioyl group and a hydroxyphenyl group attached to a prop-2-enamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of a base, followed by the addition of an appropriate amide . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acid or base catalyst, such as hydrochloric acid or sodium hydroxide

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:

    2-Carbamothioyl-3-(2-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a hydroxy group.

    2-Carbamothioyl-3-(2-chlorophenyl)prop-2-enamide: Contains a chloro group instead of a hydroxy group.

    2-Carbamothioyl-3-(2-nitrophenyl)prop-2-enamide: Features a nitro group in place of the hydroxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(E)-2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSWJUVULRHVHS-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)N)C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C(=O)N)/C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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